molecular formula C13H13N7O5S B456142 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456142
M. Wt: 379.35g/mol
InChI Key: BYUHCIQQUVGNDW-UHFFFAOYSA-N
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Description

2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, nitration, and subsequent functionalization to introduce the hydrazinecarbothioamide moiety. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of corresponding amines, while substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The nitro and hydrazinecarbothioamide groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H13N7O5S

Molecular Weight

379.35g/mol

IUPAC Name

1-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C13H13N7O5S/c1-8-6-11(20(24)25)17-18(8)7-12(21)15-16-13(26)14-9-2-4-10(5-3-9)19(22)23/h2-6H,7H2,1H3,(H,15,21)(H2,14,16,26)

InChI Key

BYUHCIQQUVGNDW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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